(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
描述
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(8-6-14-5-7-18-19(11-14)27-13-26-18)22-16-4-2-1-3-15(16)17-12-24-9-10-28-21(24)23-17/h1-8,11-12H,9-10,13H2,(H,22,25)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURVLMWPXYFCY-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Synthesis of the Imidazo[2,1-b]thiazole Ring: This involves the cyclization of appropriate thioamide and α-halo ketone precursors.
Coupling Reaction: The benzo[d][1,3]dioxole derivative is coupled with the imidazo[2,1-b]thiazole derivative using a palladium-catalyzed cross-coupling reaction.
Acrylamide Formation: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base to form the acrylamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the acrylamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
Key Observations:
- In contrast, the target compound’s dihydroimidazo-thiazole moiety may confer distinct target selectivity (e.g., Sirt1 vs. PPAR-γ).
- Metabolic Stability : The benzo[d][1,3]dioxole group enhances metabolic stability across analogs, as seen in compound 15 () and anti-obesity derivatives ().
Analogues with Dihydroimidazo[2,1-b]thiazole Moieties
Table 2: Functional Group Impact on Activity
Key Observations:
- Target Selectivity: SRT1720’s quinoxaline-carboxamide group enables selective Sirt1 activation, while FK866’s pyridine-acrylamide structure inhibits PBEF/visfatin . The target compound’s benzo[d][1,3]dioxole-acrylamide hybrid may combine features of both, though empirical validation is required.
- Synthetic Feasibility : The dihydroimidazo-thiazole core is synthetically accessible via cyclization reactions, as demonstrated in and .
Analogues with Acrylonitrile Linkers
Table 3: Acrylamide vs. Acrylonitrile Derivatives
Key Observations:
- Biological Compatibility : Acrylamides are more prevalent in drug design due to improved hydrogen-bonding capacity and reduced toxicity .
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a complex organic molecule recognized for its potential biological activities. Its structure integrates various pharmacologically relevant moieties, which may confer diverse therapeutic properties. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₇N₃O₃S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer research. Key findings from various studies are summarized below:
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits significant antiproliferative effects against various cancer cell lines. It is believed to induce apoptosis through the modulation of key signaling pathways such as EGFR and AKT/mTOR pathways.
- Studies have shown that it can inhibit the proliferation of breast cancer cells (MCF7) with IC₅₀ values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
-
Case Studies :
- A study demonstrated that derivatives of similar structures exhibited IC₅₀ values ranging from 1.0 to 4.5 µM against different cancer cell lines (e.g., HepG2, HCT116). The compound's structural analogs showed promising results with non-cytotoxic profiles towards normal cells .
- Another research indicated that modifications in the imidazothiazole ring could enhance anticancer properties while maintaining selectivity towards cancer cells over normal cells .
Data Tables
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 1.0 | Apoptosis via EGFR inhibition |
| Analog A | HepG2 | 2.38 | Cell cycle arrest |
| Analog B | HCT116 | 1.54 | Mitochondrial pathway activation |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- The presence of the benzo[d][1,3]dioxole moiety which enhances interaction with biological targets.
- Variations in the imidazo[2,1-b]thiazole structure that affect binding affinity and selectivity towards cancer cells.
常见问题
Q. What are the key synthetic challenges in preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step coupling reactions, including acrylamide bond formation and heterocyclic ring assembly. Key challenges include maintaining stereochemical integrity (E-configuration) and minimizing side reactions. Optimization strategies:
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction kinetics .
- Employ Pd-catalyzed cross-coupling for imidazo[2,1-b]thiazole ring synthesis, with temperature control (60–80°C) to prevent decomposition .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and improve yield .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry (E-configuration via coupling constants, e.g., J = 15.2 Hz for trans-alkene protons) and aromatic substitution patterns .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling reactions .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to test for Mur ligase inhibition, inspired by structurally related acrylamides .
- Cytotoxicity Assays : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling guide the structural optimization of this compound for target specificity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to bacterial Mur ligases or cancer-related kinases (e.g., EGFR) based on the benzo[d][1,3]dioxole and imidazo[2,1-b]thiazole motifs .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the acrylamide chain) with bioactivity to prioritize synthetic targets .
Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across multiple assays to account for variability in cell line sensitivity .
- Enzyme Kinetics : Quantify inhibition constants (Kᵢ) for target enzymes (e.g., via SPR or fluorescence polarization ) to validate mechanism-specific activity .
Q. How does the electronic nature of the benzo[d][1,3]dioxole moiety influence material science applications?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials to assess suitability for organic electronics (e.g., OLEDs) .
- DFT Calculations : Predict HOMO-LUMO gaps and charge transport properties for ligand design in coordination chemistry .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
